N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a research compound with the molecular formula C12H17N3O5S and a molecular weight of 315.34 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.
Preparation Methods
The synthesis of N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide involves several stepsThe final step involves the formation of the oxalamide moiety through a reaction with oxalyl chloride and an appropriate amine
Chemical Reactions Analysis
N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethoxy group, where nucleophiles such as halides or amines can replace the hydroxyl group.
Scientific Research Applications
N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research involving this compound focuses on its potential therapeutic effects and its role as a pharmacological tool.
Mechanism of Action
The mechanism of action of N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide can be compared with other similar compounds, such as:
N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide: This compound has an additional isoxazole ring, which may confer different biological activities and chemical properties.
N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide: The presence of a trifluoromethyl group can enhance the compound’s stability and lipophilicity, potentially altering its pharmacokinetic properties.
Properties
IUPAC Name |
N'-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4S/c10-7(13)8(14)11-5-9(15-3-2-12)1-4-16-6-9/h12H,1-6H2,(H2,10,13)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEVEEGIQKCRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C(=O)N)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.